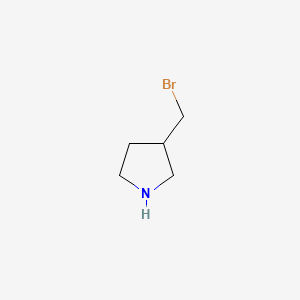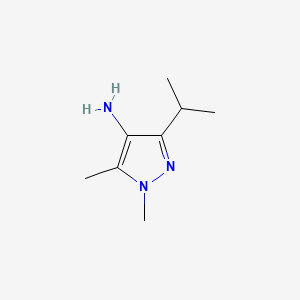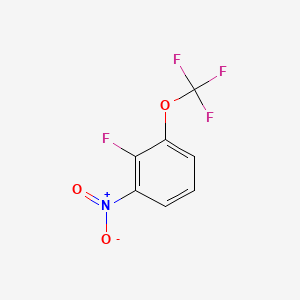![molecular formula C8H6N2 B594726 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) CAS No. 126877-33-6](/img/new.no-structure.jpg)
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) is a heterocyclic compound with the molecular formula C8H6N2 It is characterized by a fused ring structure that includes a pyrrole and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves scaling up laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production. The exact industrial methods are often kept confidential by manufacturers .
Análisis De Reacciones Químicas
Types of Reactions
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted pyrrolo[3,4-c]pyridine compounds .
Aplicaciones Científicas De Investigación
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes involved in glucose metabolism, thereby reducing blood glucose levels. The exact molecular targets and pathways are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) include other pyrrolo[3,4-c]pyridine derivatives and related heterocyclic compounds.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic benefits make it a compound of significant interest .
Propiedades
Número CAS |
126877-33-6 |
|---|---|
Fórmula molecular |
C8H6N2 |
Peso molecular |
130.15 g/mol |
Nombre IUPAC |
4,8-diazatricyclo[5.2.1.02,6]deca-1(9),2(6),4,7-tetraene |
InChI |
InChI=1S/C8H6N2/c1-5-2-10-8(1)7-4-9-3-6(5)7/h2,4H,1,3H2 |
Clave InChI |
KFJHFMWYZCQPGB-UHFFFAOYSA-N |
SMILES |
C1C2=CN=C1C3=C2CN=C3 |
SMILES canónico |
C1C2=CN=C1C3=C2CN=C3 |
Sinónimos |
4,7-Methano-1H-pyrrolo[3,4-c]pyridine(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B594647.png)
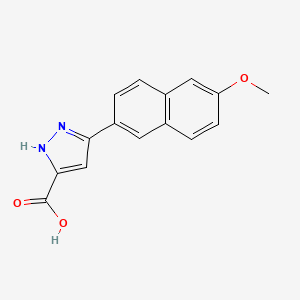
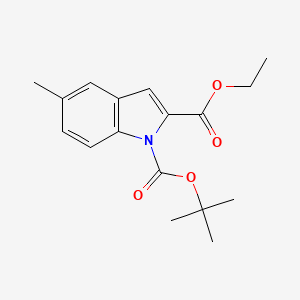
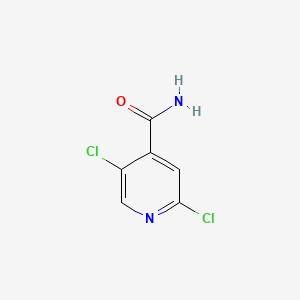
![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)

